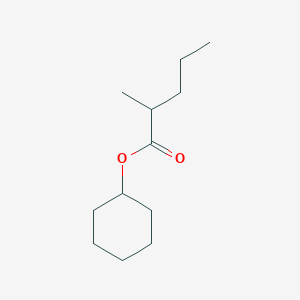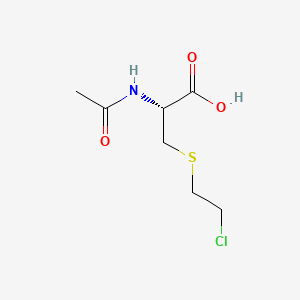
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethoxyethyl group, and a dimethylphenyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline, 2,2-dimethoxyethanol, and chloroacetyl chloride.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines and alcohols.
科学研究应用
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes, resulting in changes in protein synthesis.
相似化合物的比较
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(2,2-dimethoxyethyl)-N-phenylacetamide: Lacks the dimethyl groups on the phenyl ring, resulting in different chemical and biological properties.
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,4-dimethylphenyl)acetamide: Has dimethyl groups at different positions on the phenyl ring, leading to variations in reactivity and activity.
2-Chloro-N-(2,2-dimethoxyethyl)-N-(3,5-dimethylphenyl)acetamide: The dimethyl groups are positioned differently, affecting the compound’s overall behavior.
属性
CAS 编号 |
60710-54-5 |
|---|---|
分子式 |
C14H20ClNO3 |
分子量 |
285.76 g/mol |
IUPAC 名称 |
2-chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H20ClNO3/c1-10-6-5-7-11(2)14(10)16(12(17)8-15)9-13(18-3)19-4/h5-7,13H,8-9H2,1-4H3 |
InChI 键 |
SUEZXFUKBSVMID-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(CC(OC)OC)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
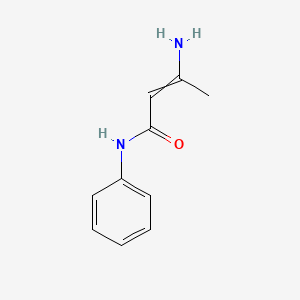
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
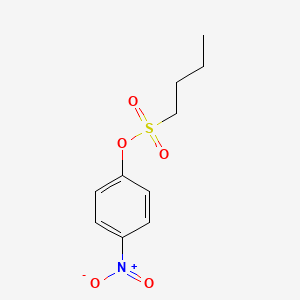


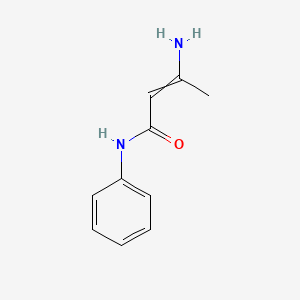
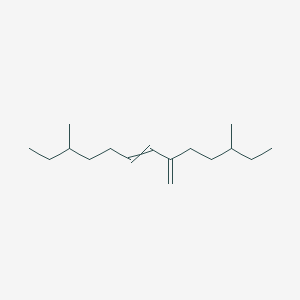
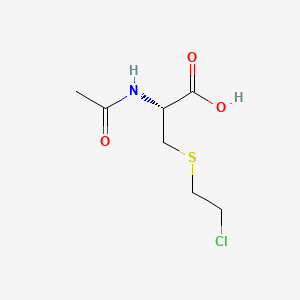
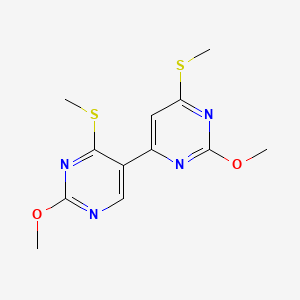
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
